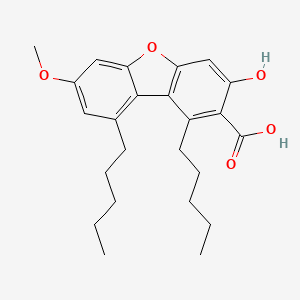
Condidymic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Condidymic acid can be synthesized through a series of organic reactions One common method involves the oxidation of dibenzofuran derivativesThe final step involves the carboxylation of the dibenzofuran derivative to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale organic synthesis techniques. This includes the use of high-purity reagents, controlled reaction conditions, and purification processes such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Condidymic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products:
- Oxidation of the hydroxyl group yields ketones or aldehydes.
- Reduction of the carboxylic acid group yields primary alcohols.
- Substitution reactions yield various substituted dibenzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Potential use in developing new therapeutic agents due to its unique structural features.
Industry: Possible applications in the synthesis of dyes and polymers due to its dibenzofuran core.
Mechanism of Action
The exact mechanism of action of condidymic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Condidymic acid is structurally related to other dibenzofuran derivatives such as:
- Didymic acid
- Barbatic acid
- Thamnolic acid
Uniqueness: this compound is unique due to its specific substitution pattern, which includes a hydroxyl group at position 3, a methoxy group at position 7, and a carboxylic acid group at position 2.
Properties
CAS No. |
79994-21-1 |
|---|---|
Molecular Formula |
C24H30O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-hydroxy-7-methoxy-1,9-dipentyldibenzofuran-2-carboxylic acid |
InChI |
InChI=1S/C24H30O5/c1-4-6-8-10-15-12-16(28-3)13-19-21(15)23-17(11-9-7-5-2)22(24(26)27)18(25)14-20(23)29-19/h12-14,25H,4-11H2,1-3H3,(H,26,27) |
InChI Key |
JJNLMPAFVQRTIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C2C(=CC(=C1)OC)OC3=C2C(=C(C(=C3)O)C(=O)O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















